Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl-
Description
Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- (CAS: 339315-16-1), is a substituted propanamide derivative characterized by a hydroxy group (-OH) on the amide nitrogen, two methyl groups at the C2 position, and a phenyl substituent on the same nitrogen. This structure imparts unique physicochemical and biological properties. Propanamides, in general, are known for their anticonvulsant activity by modulating neuronal membrane permeability to sodium ions, thereby reducing excitability .
Properties
IUPAC Name |
N-hydroxy-2,2-dimethyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)12(14)9-7-5-4-6-8-9/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOOMANUDKXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448777 | |
| Record name | Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111750-22-2 | |
| Record name | Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanamide with phenylhydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride and are carried out in solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide (CAS: 65050-91-1)
- Structure : Contains two phenyl groups, a hydroxy group on the terminal amide, and a methyl substituent.
- Key Differences: The diamide backbone (propanediamide) contrasts with the monoamide structure of the target compound.
- Applications : Hydroxamic acid derivatives are often utilized in medicinal chemistry for enzyme inhibition (e.g., histone deacetylases) due to their metal-binding capacity .
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS: 36556-72-6)
- Structure : Features a hydroxyethyl group instead of a phenyl substituent.
- Key Differences : The absence of aromatic rings reduces lipophilicity, likely decreasing blood-brain barrier penetration compared to the target compound. The dimethyl groups on the propanamide backbone suggest similar steric hindrance, which may influence receptor binding .
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide
- Structure: Incorporates a fluorine atom on the phenyl ring and an amino linkage.
- Key Differences: The electron-withdrawing fluorine substituent enhances stability and may alter binding affinity in biological targets.
Phenampromide (N-Phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide)
- Structure : Contains a piperidine ring and lacks the hydroxy group.
- Key Differences : The tertiary amine in the piperidine ring increases basicity, affecting solubility and logP (reported as 2.8 ). This compound exhibits narcotic analgesic properties, unlike the anticonvulsant focus of the target compound .
Physicochemical Properties Comparison
Biological Activity
Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- possesses a unique structure that includes a hydroxy group and a phenyl group. These structural features contribute to its biological activity through various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biomolecules, influencing their conformation and function.
- π-π Interactions : The phenyl group can engage in π-π interactions, which can modulate the activity of proteins and other biomolecules.
These interactions can alter various biochemical pathways, leading to the observed biological effects.
Antimicrobial Properties
Research indicates that Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- exhibits antimicrobial activity. In studies investigating various derivatives of hydroxyamides, it was found that certain modifications enhanced their efficacy against bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of N-hydroxy compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival. In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects on human tumor cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | HDAC inhibition; antiproliferative effects |
Study 1: HDAC Inhibition
In a study focused on N-hydroxy-3-phenyl-2-propenamides as novel HDAC inhibitors, it was demonstrated that these compounds could induce differentiation and apoptosis in human tumor cells. The incorporation of specific substituents significantly enhanced their potency .
Study 2: Antiproliferative Activity
Another investigation reported the synthesis of various derivatives based on the core structure of Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl-. These derivatives were tested against HeLa cells (cervical cancer) and showed IC50 values ranging from 0.69 μM to 11 μM, indicating strong antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .
Safety and Toxicity Profile
While investigating the biological activities, it is crucial to consider the safety profile of Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl-. Toxicity studies have indicated no significant neurotoxic effects at tested doses. The NOAEL (No Observed Adverse Effect Level) was established at 500 mg/kg/day in rat studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
